molecular formula C13H26N2O B13325998 1-((4-Ethylpiperazin-1-yl)methyl)cyclohexan-1-ol

1-((4-Ethylpiperazin-1-yl)methyl)cyclohexan-1-ol

Cat. No.: B13325998
M. Wt: 226.36 g/mol
InChI Key: RSLDXSFOCIIIDS-UHFFFAOYSA-N
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Description

1-((4-Ethylpiperazin-1-yl)methyl)cyclohexan-1-ol is a chemical compound with a complex structure that includes a cyclohexane ring, a piperazine ring, and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Ethylpiperazin-1-yl)methyl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with 4-ethylpiperazine in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: A catalyst such as palladium on carbon (Pd/C) may be used to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-((4-Ethylpiperazin-1-yl)methyl)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

1-((4-Ethylpiperazin-1-yl)methyl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((4-Ethylpiperazin-1-yl)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, leading to changes in their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    1-Methylpiperazine: Similar structure but with a methyl group instead of an ethyl group.

    1-(2-Hydroxyethyl)piperazine: Contains a hydroxyethyl group instead of an ethyl group.

    1-Phenylpiperazine: Features a phenyl group attached to the piperazine ring.

Uniqueness: 1-((4-Ethylpiperazin-1-yl)methyl)cyclohexan-1-ol is unique due to the combination of its cyclohexane and piperazine rings with an ethyl group. This structure imparts specific chemical properties and potential biological activities that distinguish it from similar compounds.

Properties

Molecular Formula

C13H26N2O

Molecular Weight

226.36 g/mol

IUPAC Name

1-[(4-ethylpiperazin-1-yl)methyl]cyclohexan-1-ol

InChI

InChI=1S/C13H26N2O/c1-2-14-8-10-15(11-9-14)12-13(16)6-4-3-5-7-13/h16H,2-12H2,1H3

InChI Key

RSLDXSFOCIIIDS-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC2(CCCCC2)O

Origin of Product

United States

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